molecular formula C8H13NO2 B2966477 6-(2-Oxopropyl)piperidin-2-one CAS No. 1909325-29-6

6-(2-Oxopropyl)piperidin-2-one

Cat. No. B2966477
CAS RN: 1909325-29-6
M. Wt: 155.197
InChI Key: DGANTWQYJYPOKY-UHFFFAOYSA-N
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Description

6-(2-Oxopropyl)piperidin-2-one is a chemical compound with the CAS Number: 1909325-29-6 . It has a molecular weight of 155.2 . The IUPAC name for this compound is 6-(2-oxopropyl)piperidin-2-one .


Molecular Structure Analysis

The InChI code for 6-(2-Oxopropyl)piperidin-2-one is 1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11) . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

It is stored at room temperature . The compound’s physical form is a powder .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-bacterial Study : 6-(2-Oxopropyl)piperidin-2-one derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Role in Butyrylcholinesterase Inhibition : Synthesized derivatives involving 6-(2-Oxopropyl)piperidin-2-one structures have been tested against butyrylcholinesterase (BChE) enzyme, a significant target in Alzheimer’s disease research, demonstrating potential for neurological applications (Khalid et al., 2016).

  • Synthesis of Novel Compounds : A new synthesis method involving 6-(2-Oxopropyl)piperidin-2-one has been developed for introducing active methylene or methine groups, which are important in pharmaceutical synthesis (Shono et al., 1987).

Chemical Structure and Synthesis Techniques

  • Structural Study and Synthesis Methods : Studies on 6-(2-Oxopropyl)piperidin-2-one derivatives include exploration of their crystal structure, synthesis techniques, and potential bioactivity, which contribute to the understanding of their chemical properties (Si-jia, 2011).

  • Synthesis of Key Pharmaceutical Intermediate : An efficient synthesis process has been developed for a key intermediate involving 6-(2-Oxopropyl)piperidin-2-one, essential for the production of certain narcotic analgesics (Kiricojevic et al., 2002).

  • Electrochemical Methods for Piperidine Synthesis : Electrochemical methods have been used to synthesize secondary piperidines, including 6-(2-Oxopropyl)piperidin-2-one derivatives, which are valuable as pharmaceutical building blocks (Lennox et al., 2018).

  • Conformational Studies : Research into the conformation and synthesis of 6-(2-Oxopropyl)piperidin-2-one derivatives contributes to the broader understanding of their potential pharmaceutical applications and chemical behaviors (Vimalraj et al., 2010).

Potential in Pharmaceutical Development

  • Novel Nitroxyl Radical Development : Studies have focused on developing nitroxyl radicals using 6-(2-Oxopropyl)piperidin-2-one derivatives, which have applications as antioxidants and in various biomedical fields (Kinoshita et al., 2009).

  • Antimicrobial Activity : Research into the antimicrobial properties of 6-(2-Oxopropyl)piperidin-2-one derivatives has shown potential for developing new antimicrobial agents (Ramalingan et al., 2006).

  • Synthesis of Agonists for GABA A Receptors : Derivatives of 6-(2-Oxopropyl)piperidin-2-one have been synthesized and evaluated for their selectivity and orientation in GABA binding sites, relevant for treating various disorders (Jansen et al., 2008).

  • Antioxidant and Antimicrobial Properties : Piperidin-4-one oxime esters derived from 6-(2-Oxopropyl)piperidin-2-one have shown significant antioxidant and antimicrobial activities, highlighting their potential in pharmacological developments (Harini et al., 2012).

Safety and Hazards

The safety information for 6-(2-Oxopropyl)piperidin-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .

properties

IUPAC Name

6-(2-oxopropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGANTWQYJYPOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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